

1-cyclopropyl-1H-pyrazole-4-carbaldehyde

molecular weight

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Compound of Interest

Compound Name: 1-cyclopropyl-1H-pyrazole-4-carbaldehyde

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An In-Depth Technical Guide to **1-Cyclopropyl-1H-pyrazole-4-carbaldehyde**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

1-Cyclopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its molecular structure, which combines the pharmacologically privileged pyrazole scaffold with a metabolically robust cyclopropyl group and a versatile aldehyde functional handle, makes it a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, outlines a detailed synthetic protocol with mechanistic insights, explores its critical role in modern drug discovery, and summarizes essential safety and handling procedures for laboratory use.

Introduction: The Strategic Value of a Unique Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic actions, including anti-inflammatory, anti-cancer, and anti-obesity agents.^{[1][2]} The strategic incorporation of a cyclopropyl ring often enhances key pharmacological properties. The cyclopropyl group can improve metabolic stability, increase

potency by enforcing a specific conformation, and modulate physicochemical properties like lipophilicity and brain permeability.[3]

1-Cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS: 1082066-00-9) capitalizes on the benefits of both moieties. The aldehyde group at the 4-position provides a reactive site for a multitude of chemical transformations, enabling its use as a versatile starting material for the construction of complex molecular libraries aimed at various biological targets.[4] This combination of a proven pharmacophore, a metabolic stabilizer, and a synthetic handle positions it as a high-value intermediate for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its application in synthesis and biological screening. The key properties of **1-cyclopropyl-1H-pyrazole-4-carbaldehyde** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O	PubChem[5]
Molecular Weight	136.15 g/mol	Pharmaffiliates, PubChem[5][6]
IUPAC Name	1-cyclopropylpyrazole-4-carbaldehyde	PubChem[5]
CAS Number	1082066-00-9	ChemicalBook, Pharmaffiliates[6][7]
Appearance	Solid (typical)	N/A
Hydrogen Bond Donor Count	0	PubChem[5]
Hydrogen Bond Acceptor Count	2	PubChem[5]
Rotatable Bond Count	1	PubChem[5]
Exact Mass	136.063662883 Da	PubChem[5]
Storage Conditions	Inert atmosphere, 2-8°C	BLD Pharm[8]

Synthesis and Mechanistic Rationale

The synthesis of 4-formyl pyrazoles, such as the title compound, is commonly achieved via the Vilsmeier-Haack reaction.^[1] This electrophilic substitution reaction is a robust and widely used method for introducing a formyl group onto electron-rich heterocyclic systems.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a generalized procedure for the formylation of a 1-cyclopropyl-1H-pyrazole precursor.

Materials:

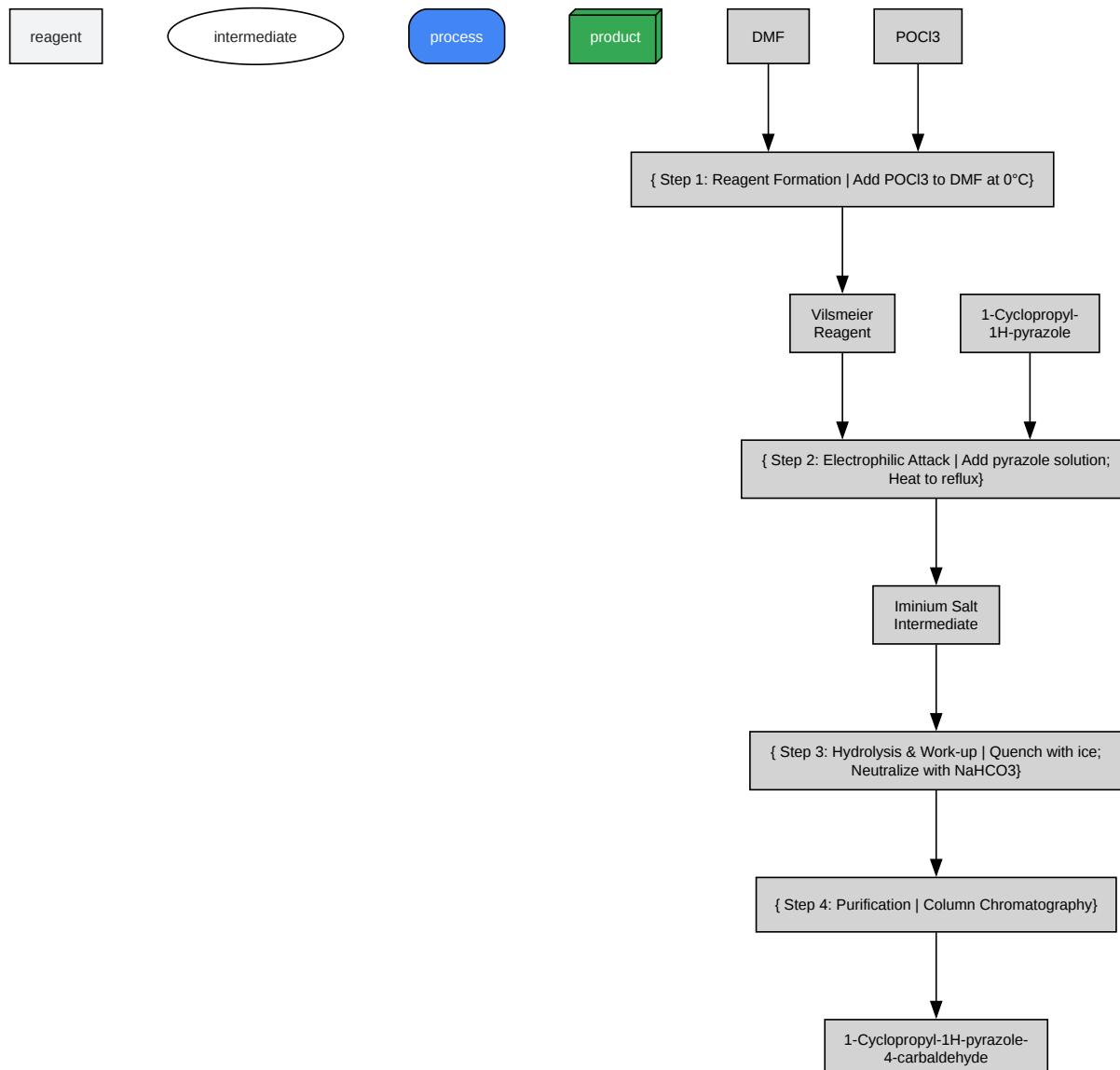
- 1-cyclopropyl-1H-pyrazole
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM) or other suitable anhydrous solvent
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle

Step-by-Step Methodology:

- **Vilsmeier Reagent Formation:** In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool an anhydrous solvent such as DMF to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl_3) dropwise with vigorous stirring.
 - **Causality:** POCl_3 is a strong electrophile that reacts with the nucleophilic oxygen of DMF to form the chloroiminium ion, $[\text{ClCH}=\text{N}(\text{CH}_3)_2]^+\text{Cl}^-$, known as the Vilsmeier reagent. This

is the active electrophile in the reaction. Maintaining a low temperature is crucial to control the exothermic reaction.

- Reaction with Pyrazole: Dissolve the starting material, 1-cyclopropyl-1H-pyrazole, in an anhydrous solvent (e.g., DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60°C, solvent-dependent) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Causality: The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent, preferentially at the C4 position due to electronic and steric factors. This forms a stable intermediate.
- Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This hydrolyzes the intermediate and neutralizes excess reagent.
- Neutralization: Slowly add a saturated solution of sodium bicarbonate or another suitable base until the mixture is alkaline (pH > 8). This step is critical for hydrolyzing the iminium intermediate to the final aldehyde product.
- Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure **1-cyclopropyl-1H-pyrazole-4-carbaldehyde**.

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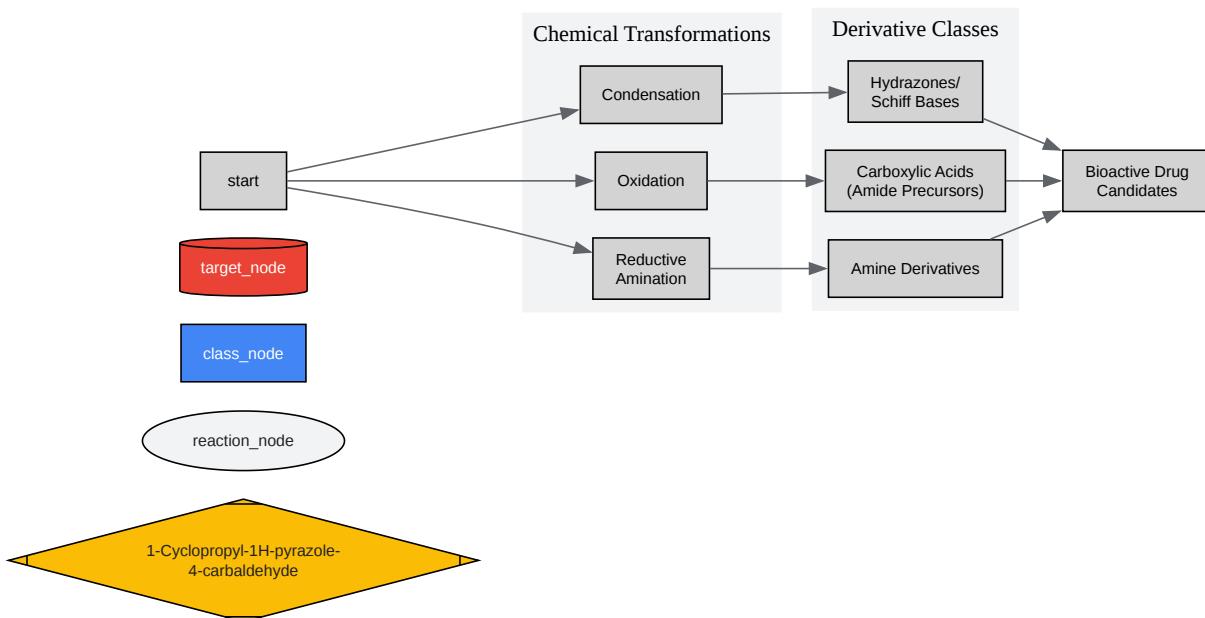
Caption: Vilsmeier-Haack synthesis workflow.

Applications in Drug Discovery and Development

The true value of **1-cyclopropyl-1H-pyrazole-4-carbaldehyde** lies in its role as a versatile scaffold for building more complex drug candidates. The aldehyde functionality is a gateway to numerous chemical transformations.

- Reductive Amination: To install diverse amine side chains, creating libraries of compounds for screening.
- Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon skeleton.
- Oxidation: To produce the corresponding carboxylic acid, another key functional group for amide bond formation.
- Condensation Reactions: To form Schiff bases, hydrazones, and other derivatives, which can themselves be bioactive or serve as further intermediates.

This versatility allows medicinal chemists to systematically explore the chemical space around the pyrazole core, optimizing for potency, selectivity, and pharmacokinetic properties. The pyrazole scaffold is a known "privileged structure," appearing in drugs targeting a wide range of biological pathways, while the cyclopropyl group provides metabolic stability—a crucial factor in advancing a compound from a preclinical to a clinical candidate.^[3]

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Caption: Role as a versatile drug discovery scaffold.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are mandatory when handling **1-cyclopropyl-1H-pyrazole-4-carbaldehyde**.

- Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][9] It may also cause respiratory irritation.[5]
- Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile),

safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[10][11]

- Handling Procedures: Avoid formation of dust and aerosols.[10] Prevent contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[12] Use non-sparking tools and take measures to prevent electrostatic discharge.[10]
- First Aid Measures:
 - Skin Contact: Immediately wash off with soap and plenty of water and seek medical attention if irritation occurs.[10][12]
 - Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10][11] Seek immediate medical attention.
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[10]
 - Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] It is recommended to store under an inert atmosphere.[8]

Conclusion

1-Cyclopropyl-1H-pyrazole-4-carbaldehyde is more than a simple chemical; it is a strategically designed building block that offers a direct route to novel and diverse chemical entities. Its combination of a biologically active pyrazole core, a stabilizing cyclopropyl group, and a synthetically versatile aldehyde handle makes it an invaluable asset for drug discovery programs. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this potent intermediate in the development of next-generation therapeutics.

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